molecular formula C13H13NO4 B12883794 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 741678-54-6

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12883794
CAS No.: 741678-54-6
M. Wt: 247.25 g/mol
InChI Key: UZQIYWSTTGCFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidinone ring, which is further substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2,2-dimethylsuccinic anhydride with o-aminobenzoic acid . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a substituted pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

741678-54-6

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C13H13NO4/c1-13(2)7-10(15)14(12(13)18)9-6-4-3-5-8(9)11(16)17/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

UZQIYWSTTGCFJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.